molecular formula C17H24N2OS2 B2692203 (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035007-63-5

(E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2692203
CAS RN: 2035007-63-5
M. Wt: 336.51
InChI Key: PYNSPMXQPATDJJ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H24N2OS2 and its molecular weight is 336.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Reactions and Material Synthesis

A substantial area of research involving compounds related to (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is in the field of polymer science. Studies show that derivatives of acrylamide, a component of the compound , play a significant role in polymerization reactions. For instance, the controlled radical polymerization of an acrylamide containing an amino acid moiety via Reversible Addition−Fragmentation Chain Transfer (RAFT) has been explored, demonstrating the utility of acrylamide derivatives in creating polymers with controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).

Molecular and Structural Analysis

Research into acrylamide derivatives has also been conducted in the context of molecular and structural analysis. For example, the study of the structure and packing of piperidinyl acrylamide monomers provides insights into the configurations and interactions within these compounds. This information is vital for understanding their potential applications in various fields, including material sciences (Goswami et al., 2015).

Chemical Reactions and Synthesis

The reactivity of thiophene derivatives, a component of the compound , has been explored in various chemical reactions. Studies such as the reactions of 3‐methylamino‐5‐phenylthiophene with α,β‐unsaturated esters and nitriles provide valuable insights into the synthetic routes and potential applications of these derivatives in pharmaceutical and material sciences (Lee & Kim, 2000).

Drug Interaction Studies

While excluding specific drug use, dosage, and side effects, research has been done on the molecular interaction of compounds containing piperidine with various receptors. Such studies can contribute to the understanding of the mechanistic aspects of drug-receptor interactions, which is crucial for drug development (Shim et al., 2002).

properties

IUPAC Name

(E)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c20-17(2-1-15-5-9-21-12-15)18-11-14-3-7-19(8-4-14)16-6-10-22-13-16/h1-2,5,9,12,14,16H,3-4,6-8,10-11,13H2,(H,18,20)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNSPMXQPATDJJ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.